molecular formula C25H25N7O2 B11932949 4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile

4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile

Cat. No.: B11932949
M. Wt: 455.5 g/mol
InChI Key: OBHAYOJCPNWKBL-OAHLLOKOSA-N
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Description

4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the amino and carbonitrile groups. Key steps may include:

    Cyclization reactions: to form the pyrimidine ring.

    Nucleophilic substitution: to introduce the amino group.

    Condensation reactions: to attach the isoquinoline and pyridine moieties.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution can modify the amino or carbonitrile groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-cyanopyrimidine: A simpler pyrimidine derivative with similar functional groups.

    Isoquinoline derivatives: Compounds with the isoquinoline structure, often studied for their biological activities.

    Pyridine derivatives: Compounds containing the pyridine ring, known for their diverse chemical properties.

Uniqueness

4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H25N7O2

Molecular Weight

455.5 g/mol

IUPAC Name

4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile

InChI

InChI=1S/C25H25N7O2/c1-14(2)32-20(15(3)30-24-19(11-26)23(27)28-13-29-24)10-16-6-5-7-18(22(16)25(32)34)17-8-9-21(33)31(4)12-17/h5-10,12-15H,1-4H3,(H3,27,28,29,30)/t15-/m1/s1

InChI Key

OBHAYOJCPNWKBL-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C(=CC=C2)C3=CN(C(=O)C=C3)C)C(=O)N1C(C)C)NC4=NC=NC(=C4C#N)N

Canonical SMILES

CC(C)N1C(=CC2=C(C1=O)C(=CC=C2)C3=CN(C(=O)C=C3)C)C(C)NC4=NC=NC(=C4C#N)N

Origin of Product

United States

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